N-Carboxymethyl Lisinopril Ammonium Salt
Description
Properties
Molecular Formula |
C₂₃H₃₃N₃O₇ ·NH₃ |
|---|---|
Molecular Weight |
463.521703 |
Synonyms |
(S)-1-[N6-(Carboxymethyl)-N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline Ammonium Salt |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Investigating the Origin of N-Carboxymethyl Lisinopril (B193118) Ammonium (B1175870) Salt as a Synthetic Byproduct
The formation of N-Carboxymethyl Lisinopril Ammonium Salt as a byproduct is primarily associated with the synthetic routes of lisinopril. While specific literature detailing the inadvertent formation of this exact salt is scarce, the generation of related impurities provides a basis for understanding its potential origins.
Proposed Mechanistic Pathways for Inadvertent Formation during Lisinopril Synthesis
The inadvertent formation of N-Carboxymethyl Lisinopril is hypothesized to occur via N-alkylation of the secondary amine in the lisinopril structure. A plausible mechanism involves the reaction of lisinopril with a reactive two-carbon aldehyde species, such as glyoxylic acid or its derivatives, which may be present as impurities in the reaction mixture or formed during the synthesis process.
The proposed reaction pathway is as follows:
Nucleophilic Attack: The secondary amine of the lisinopril molecule acts as a nucleophile, attacking the carbonyl carbon of the aldehyde group of a compound like glyoxylic acid.
Formation of a Schiff Base/Imine Intermediate: This initial attack leads to the formation of an unstable carbinolamine, which then dehydrates to form a Schiff base or imine intermediate.
Reduction to N-Carboxymethyl Lisinopril: The intermediate is subsequently reduced. This reduction can occur under the same catalytic hydrogenation conditions used in the main lisinopril synthesis to remove protecting groups, leading to the formation of the stable N-carboxymethyl derivative.
Ammonium Salt Formation: The final step involves the reaction with ammonia (B1221849) or an ammonium source, which may be present in the reaction or work-up conditions, to form the corresponding ammonium salt.
This mechanism is analogous to the formation of other N-alkylated impurities in peptide-based pharmaceuticals.
Influence of Reaction Conditions on Byproduct Formation Yields
The yield of this compound as a byproduct is influenced by several factors during the synthesis of lisinopril.
Studies on the degradation of lisinopril have shown that both temperature and pH play crucial roles in the formation of impurities. fishersci.eu Generally, higher temperatures can accelerate side reactions, including the formation of byproducts like diketopiperazines, which involves intramolecular cyclization. nih.gov It is plausible that elevated temperatures could also increase the rate of formation of N-Carboxymethyl Lisinopril if a reactive aldehyde is present.
The pH of the reaction medium is also a critical factor. For instance, the hydrolysis of lisinopril is pH-dependent, with increased degradation observed in both acidic and basic conditions. semanticscholar.org The formation of the Schiff base intermediate in the proposed mechanism for N-carboxymethylation is also pH-sensitive. While specific data for N-Carboxymethyl Lisinopril is not available, studies on similar reactions indicate that the initial nucleophilic attack is favored at moderately basic pH, while the dehydration step is favored under acidic conditions.
Table 1: Hypothetical Influence of Temperature and pH on N-Carboxymethyl Lisinopril Formation
| Parameter | Condition | Postulated Effect on Byproduct Yield | Rationale |
| Temperature | Elevated | Increase | Increased reaction rates for both the main synthesis and side reactions. |
| Controlled (Low) | Decrease | Reduced kinetics of byproduct formation. nih.gov | |
| pH | Acidic (e.g., pH < 4) | Moderate Increase | Favors the dehydration of the carbinolamine intermediate to the Schiff base. |
| Neutral (e.g., pH 6-8) | Variable | Optimal pH for the initial nucleophilic attack may be in this range. | |
| Basic (e.g., pH > 9) | Increase | Favors the initial nucleophilic attack by the deprotonated amine. |
This table is based on general chemical principles and data from related reactions, as specific data for N-Carboxymethyl Lisinopril is not publicly available.
The choice of solvent can significantly impact the reaction pathway and the formation of impurities. Polar protic solvents, such as methanol (B129727) or water, are often used in the final steps of lisinopril synthesis and purification. nih.gov These solvents can participate in the reaction and influence the stability of intermediates. For instance, a solvent's ability to stabilize the transition state of the nucleophilic attack or the Schiff base intermediate could affect the yield of N-Carboxymethyl Lisinopril. The use of a mixture of solvents, such as methanol and water, is common in purification steps and could also influence the equilibrium of the salt formation. nih.gov
The stoichiometry of the reactants is a critical parameter in controlling impurity formation. An excess of any reactant or the presence of impurities in the starting materials can lead to the formation of byproducts. For example, the presence of unreacted protected lysine (B10760008) has been shown to lead to the formation of a lysine analogue impurity in lisinopril synthesis. nih.gov Similarly, if the precursors used in the synthesis of lisinopril contain reactive aldehydes like glyoxylic acid or its esters, this would directly lead to the formation of N-Carboxymethyl Lisinopril.
Targeted Synthesis of this compound
While primarily considered a byproduct, the targeted synthesis of this compound can be achieved for use as a reference standard in analytical methods. A plausible synthetic route would involve the direct N-alkylation of lisinopril.
A general procedure for such a targeted synthesis would be:
Reaction of Lisinopril with a Carboxymethylating Agent: Lisinopril would be reacted with a suitable carboxymethylating agent, such as glyoxylic acid, in the presence of a reducing agent. A common method for this type of reaction is reductive amination.
Reductive Amination: The reaction would proceed via the formation of a Schiff base between the secondary amine of lisinopril and the aldehyde of glyoxylic acid. This intermediate would then be reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield N-Carboxymethyl Lisinopril.
Purification: The resulting N-Carboxymethyl Lisinopril would be purified from the reaction mixture using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC).
Ammonium Salt Formation: The purified N-Carboxymethyl Lisinopril would then be dissolved in a suitable solvent, and ammonia or an ammonium hydroxide (B78521) solution would be added to form the ammonium salt. The salt can then be isolated by precipitation or lyophilization.
Table 2: Proposed Reactants and Conditions for Targeted Synthesis
| Step | Reactants | Reagents/Solvents | Key Conditions |
| N-Alkylation | Lisinopril, Glyoxylic Acid | Methanol, Sodium Cyanoborohydride | Controlled pH (typically mildly acidic to neutral), Room Temperature |
| Purification | Crude Reaction Mixture | Acetonitrile (B52724), Water, Formic Acid (for HPLC) | Gradient elution on a C18 column |
| Salt Formation | Purified N-Carboxymethyl Lisinopril | Water, Ammonium Hydroxide | Stirring at room temperature, followed by lyophilization |
This table outlines a hypothetical targeted synthesis based on standard organic chemistry methods, as a specific published procedure for this compound is not available.
Retrosynthetic Analysis for Controlled Derivatization
A retrosynthetic analysis of the target compound, this compound, deconstructs the molecule into logical precursors. The primary disconnections are the ionic bond of the ammonium salt and the covalent bond formed during the N-alkylation step.
Ammonium Salt Disconnection: The final ammonium salt is retrosynthetically disconnected to its precursor, N-Carboxymethyl Lisinopril, and an ammonium base (e.g., ammonia or ammonium hydroxide). This step is a standard acid-base reaction.
N-C Bond Disconnection: The bond between the nitrogen atom of lisinopril and the carboxymethyl group is the next key disconnection. This points to an N-alkylation reaction. The synthons for this step are the lisinopril nucleophile (or a protected version thereof) and an electrophilic carboxymethyl equivalent, such as a haloacetic acid (e.g., bromoacetic acid) or its ester.
Protecting Group Strategy: Lisinopril contains multiple reactive sites: two secondary amines, one primary amine, and two carboxylic acids. proteopedia.orgnih.gov To achieve controlled and selective N-carboxymethylation, particularly at a specific nitrogen, a strategy involving protecting groups is essential. The analysis must therefore consider lisinopril with its other reactive sites masked, leading back to native lisinopril and the requisite protecting groups. The most logical site for derivatization is the primary ε-amino group of the lysine residue due to its higher reactivity and accessibility compared to the secondary amines integrated into the peptide backbone. snmjournals.org
This analysis suggests a forward synthesis commencing with the protection of lisinopril's carboxyl groups and potentially the less reactive secondary amines, followed by selective alkylation of the primary amine, deprotection, and finally, ammonium salt formation.
Multi-Step Synthetic Routes
The synthesis of this compound from lisinopril is a multi-step process requiring careful manipulation of its functional groups.
The core transformation is the introduction of the carboxymethyl group onto a nitrogen atom of lisinopril. This is typically achieved via nucleophilic substitution (alkylation).
Direct Alkylation: The most direct route involves the reaction of lisinopril with a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a non-nucleophilic base. The primary ε-amino group of the lysine moiety is the most probable site of alkylation due to its superior nucleophilicity. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). Subsequent hydrolysis of the ester yields the carboxymethyl group.
Reductive Amination: An alternative strategy is reductive amination. This would involve reacting a protected lisinopril intermediate with glyoxylic acid to form a transient Schiff base (or iminium ion), which is then reduced in situ. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (NaBH(OAc)₃). google.com This method can offer high selectivity for primary amines.
To ensure the selective alkylation of the desired amino group without side reactions at the other amines or the carboxyl groups, a robust protecting group strategy is paramount. researchgate.netslideshare.net
Carboxyl Group Protection: The two carboxylic acid functionalities in lisinopril must be protected to prevent them from acting as acids or nucleophiles under the basic conditions of alkylation. Esterification is the standard approach.
Benzyl (B1604629) Esters (Bn): Formed using benzyl alcohol, these are advantageous as they can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which is unlikely to affect the peptide bonds. gcwgandhinagar.com
tert-Butyl Esters (tBu): These are stable to many conditions but are readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com
Amino Group Protection: In a synthesis aiming to modify the ε-amino group of the lysine residue, the two secondary amines (the α-amino group and the proline nitrogen) are sterically more hindered and less nucleophilic, often allowing for selective alkylation of the primary amine without their protection. However, for complete control, protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) could be considered, though their introduction onto the complex lisinopril molecule post-synthesis is challenging. google.commasterorganicchemistry.com A more common approach in lisinopril synthesis is to use a protecting group on the lysine side chain, such as trifluoroacetyl or Boc, which is then removed in the final steps. google.comnih.gov For post-synthesis derivatization, one would typically rely on the inherent reactivity differences of the amine groups.
A plausible synthetic sequence is outlined below: Step 1: Protection
Step 2: Alkylation
Step 3: Deprotection
The final step is the conversion of the purified N-Carboxymethyl Lisinopril, which is a dicarboxylic acid, into its ammonium salt. This is an acid-base reaction.
Reaction with Ammonium Hydroxide: The purified N-Carboxymethyl Lisinopril can be dissolved in a suitable solvent (e.g., water or an alcohol/water mixture) and treated with a stoichiometric amount of ammonium hydroxide. Lyophilization or careful evaporation of the solvent yields the ammonium salt. scielo.org.mx
Reaction with Ammonia Gas: Bubbling anhydrous ammonia gas through a solution of the diacid in an organic solvent can also precipitate the ammonium salt.
Use of Ammonium Bicarbonate: Reacting the diacid with ammonium bicarbonate in an aqueous solution is another method, which produces carbon dioxide and water as byproducts that are easily removed.
Optimization of Synthetic Conditions for High Purity and Yield
Achieving high purity and yield requires careful optimization of each synthetic step, from alkylation to purification. nih.gov
For the N-alkylation step, several parameters are critical:
Solvent: Polar aprotic solvents like DMF or DMSO are generally effective for promoting SN2 reactions.
Base: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) is preferred to minimize side reactions. The stoichiometry of the base is crucial to ensure complete reaction without promoting degradation.
Temperature: Reactions are often conducted at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate, but higher temperatures can lead to side products and racemization. nih.gov
Reaction Time: The reaction progress should be monitored using techniques like HPLC or TLC to determine the optimal time for completion and to minimize the formation of impurities.
Purification of the final compound and intermediates is typically accomplished using chromatographic methods, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most effective technique for achieving high purity of peptide-like molecules. snmjournals.org
Catalysts are primarily relevant for the deprotection step, especially if benzyl protecting groups are used, or in the case of a reductive amination pathway.
Hydrogenolysis: For the removal of benzyl ester protecting groups, palladium on carbon (Pd/C) is the catalyst of choice. nih.gov
Catalyst Loading: Typical loadings range from 5 to 10 mol% of palladium relative to the substrate. Insufficient loading can lead to incomplete reactions, while excessive amounts increase cost and can sometimes promote side reactions like over-hydrogenation of aromatic rings. nih.govinteresjournals.org
Hydrogen Pressure: The reaction is usually carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bar (e.g., 15-50 psi). nih.gov
The table below summarizes catalyst considerations for potential synthetic steps.
Table 1: Catalyst and Reagent Options for Synthesis
| Step | Method | Catalyst/Reagent | Typical Loading/Conditions | Purpose |
|---|---|---|---|---|
| N-Alkylation | Reductive Amination | NaBH(OAc)₃ | 1.5 - 2.0 equivalents | Reduces the intermediate iminium ion to form the C-N bond. |
| Deprotection | Hydrogenolysis | 10% Pd/C | 5-10 mol % | Cleavage of benzyl (Bn) ester protecting groups. |
| Deprotection | Hydrogenolysis | Rh/C | 5-10 mol % | Alternative catalyst, sometimes used to prevent over-reduction of other groups. nih.gov |
Compound Names
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Lisinopril |
| N-Carboxymethyl Lisinopril |
| Ethyl bromoacetate |
| Glyoxylic acid |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Benzyl alcohol |
| Trifluoroacetic acid (TFA) |
| N,N-diisopropylethylamine (DIEA) |
| Palladium on carbon (Pd/C) |
| Rhodium on carbon (Rh/C) |
| Ammonium hydroxide |
| Ammonium bicarbonate |
| tert-Butyloxycarbonyl (Boc) |
| 9-fluorenylmethyloxycarbonyl (Fmoc) |
Reaction Time and Work-up Procedures
The synthesis of N-Carboxymethyl Lisinopril is most plausibly achieved through the reductive amination of lisinopril with glyoxylic acid. This reaction selectively targets the primary amino group of the lysine residue within the lisinopril molecule. The reaction time for such N-carboxymethylation of peptides is typically monitored until completion, which can range from a few hours to overnight, depending on the specific reaction conditions such as temperature and reactant concentrations. manchester.ac.uk A common protocol for reductive amination involves stirring the reactants at room temperature. chemrxiv.orgnih.gov
Following the completion of the reaction, the work-up procedure is critical for isolating the N-Carboxymethyl Lisinopril intermediate. Given the zwitterionic nature of the product, which contains both acidic carboxyl groups and basic secondary amine groups, specialized work-up procedures are necessary to separate it from the reaction mixture. reddit.comresearchgate.netreddit.com The initial step often involves quenching the reaction to deactivate any remaining reducing agent. The reaction mixture is then typically concentrated under reduced pressure to remove volatile solvents. nih.gov
Due to the high polarity and zwitterionic character of N-Carboxymethyl Lisinopril, standard liquid-liquid extraction techniques may be inefficient. researchgate.net Therefore, the work-up often involves adjusting the pH of the aqueous solution to the isoelectric point of the compound, where its solubility is at a minimum, to induce precipitation. researchgate.net The precipitated solid can then be collected by filtration. Alternatively, the product can be desalted and purified from the reaction mixture using techniques discussed in the following section.
The final step in the synthesis is the formation of the ammonium salt. This is typically achieved by treating the purified N-Carboxymethyl Lisinopril, which is a carboxylic acid, with a suitable ammonium base, such as ammonium hydroxide or by bubbling ammonia gas through a solution of the compound. libretexts.orgchemguide.co.ukcoconote.appmst.edu This acid-base reaction readily forms the this compound. The excess ammonia and solvent are then removed, often by lyophilization or evaporation under reduced pressure, to yield the final product.
A summary of typical reaction and work-up parameters is presented in Table 1.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Reaction Time | 2-24 hours | manchester.ac.uk |
| Reaction Temperature | Room temperature (approx. 20-25°C) | chemrxiv.orgnih.gov |
| Work-up: pH Adjustment | Adjust to isoelectric point for precipitation | researchgate.net |
| Work-up: Salt Formation | Treatment with an ammonium base | libretexts.orgchemguide.co.ukcoconote.appmst.edu |
Isolation and Purification Techniques
The isolation and purification of this compound present a significant challenge due to its zwitterionic nature and the presence of structurally similar impurities. reddit.comrsc.org A multi-step purification strategy is often required to achieve the high purity necessary for a pharmaceutical standard.
Initial Isolation:
Following the synthetic reaction and initial work-up, the crude product is often a mixture containing the desired compound, unreacted starting materials, and by-products. As mentioned previously, precipitation at the isoelectric point can be an effective initial isolation step. researchgate.net
Chromatographic Methods:
Column chromatography is a cornerstone technique for the purification of lisinopril and its derivatives. nih.gov For a highly polar and zwitterionic compound like N-Carboxymethyl Lisinopril, several chromatographic approaches can be employed:
Ion-Exchange Chromatography (IEX): This is a particularly effective method for separating zwitterionic compounds. researchgate.netdiva-portal.org The crude product can be loaded onto a cation-exchange resin, which will bind the positively charged amine groups. After washing away neutral and anionic impurities, the desired product can be eluted by changing the pH or ionic strength of the eluent. Similarly, an anion-exchange resin can be used to bind the carboxylate groups.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used analytical and preparative technique for the purification of peptides and related compounds. nih.govresearchgate.net A C18 column is commonly used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. walshmedicalmedia.comnih.gov
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to remove smaller or larger impurities from the product.
Crystallization:
After chromatographic purification, crystallization is often employed as a final step to obtain a highly pure, crystalline solid. google.com The choice of solvent system is critical and is typically determined empirically. Mixtures of water with a miscible organic solvent like ethanol (B145695) or acetone (B3395972) are often effective for crystallizing polar compounds. reddit.com
Lyophilization (Freeze-Drying):
For the final ammonium salt form, after purification of the N-Carboxymethyl Lisinopril, lyophilization is a common method to isolate the solid product from an aqueous solution without thermal degradation.
The table below summarizes the common purification techniques for lisinopril derivatives.
| Technique | Principle | Applicability | Reference |
|---|---|---|---|
| Ion-Exchange Chromatography | Separation based on charge | Highly effective for zwitterionic compounds | researchgate.netdiva-portal.org |
| Reversed-Phase HPLC | Separation based on polarity | Widely used for peptides and their derivatives | nih.govresearchgate.net |
| Crystallization | Formation of a pure solid from a solution | Final purification step to obtain crystalline material | google.com |
Stereochemical Considerations in Synthesis
The synthesis of this compound must carefully consider the stereochemistry of the parent molecule, lisinopril, which contains three chiral centers. The desired product retains these chiral centers, and the synthetic process should not lead to their racemization or epimerization.
Diastereoselectivity and Enantioselectivity in Formation
Lisinopril itself is the (S,S,S)-stereoisomer. The primary synthetic challenge in the context of stereochemistry is to ensure that the N-carboxymethylation reaction proceeds without affecting the existing chiral centers. The reaction of the primary amine on the lysine side chain with glyoxylic acid does not involve breaking any bonds at the chiral centers of lisinopril. Therefore, the stereochemistry of the lisinopril backbone is expected to be preserved during the synthesis of N-Carboxymethyl Lisinopril.
The formation of new stereocenters is not a factor in this specific synthesis, as the carboxymethyl group is achiral. However, the potential for diastereomer formation exists if the starting lisinopril contains stereochemical impurities, such as the (R,S,S)-isomer. ncats.io The synthetic route for lisinopril itself is designed to be highly stereoselective, often employing chiral starting materials and stereoselective reactions to yield the desired (S,S,S)-isomer in high purity. google.com
The diastereoselectivity of N-alkylation reactions on chiral amines can be influenced by the reaction conditions and the nature of the reactants. liv.ac.uk However, for the carboxymethylation of the primary amine in lisinopril, which is distant from the chiral centers, significant induction of new diastereomers is not anticipated. The primary concern remains the stereochemical purity of the starting lisinopril.
Chiral Purity Assessment of Synthesized Material
Ensuring the chiral purity of the final this compound is a critical aspect of quality control. Several analytical techniques are employed to assess the stereochemical integrity of lisinopril and its derivatives.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the most common and powerful method for separating and quantifying stereoisomers. walshmedicalmedia.comresearchgate.net This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. For lisinopril and its impurities, specific HPLC methods have been developed to separate the various stereoisomers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-field NMR spectroscopy can be used to assess chiral purity, sometimes with the aid of chiral shift reagents. nih.gov These reagents form transient diastereomeric complexes with the analyte, leading to separate signals for the different enantiomers or diastereomers in the NMR spectrum.
Capillary Electrophoresis (CE):
Capillary electrophoresis is another high-resolution separation technique that can be adapted for chiral separations. walshmedicalmedia.com By adding a chiral selector to the background electrolyte, enantiomers can be resolved based on their differential interactions with the selector.
The table below outlines the primary methods for assessing the chiral purity of lisinopril derivatives.
| Analytical Method | Principle of Chiral Discrimination | Reference |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase or formation of diastereomers | walshmedicalmedia.comresearchgate.net |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes leading to distinct NMR signals | nih.gov |
| Capillary Electrophoresis | Differential migration in the presence of a chiral selector in the electrolyte | walshmedicalmedia.com |
Advanced Analytical Characterization Techniques for Research Purposes
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is a cornerstone in the structural analysis of organic molecules like N-Carboxymethyl Lisinopril (B193118) Ammonium (B1175870) Salt.
Multidimensional NMR spectroscopy offers a profound insight into the molecular framework by resolving proton and carbon signals and their correlations. For a molecule with multiple stereocenters and complex spin systems like N-Carboxymethyl Lisinopril, a suite of NMR experiments is required for full characterization. Research on analogous lisinopril impurities has demonstrated the power of these techniques in unequivocally identifying structures. Current time information in San Diego, CA, US.
A complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts is the first step in structural elucidation. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons present in the molecule.
Two-dimensional (2D) NMR experiments are then employed to piece together the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system, such as those in the proline ring, the lysine (B10760008) side chain, and the phenylpropyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different spin systems identified by COSY, for instance, by showing the correlation from the protons of the N-carboxymethyl group to the nitrogen-bearing carbon of the original lisinopril structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry.
The expected chemical shifts for N-Carboxymethyl Lisinopril would be predicted based on the known values for lisinopril and the influence of the N-carboxymethyl group. A hypothetical data table of expected NMR shifts is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Phenyl-CH₂ | 2.6 - 2.8 | ~38 |
| Phenyl-CH | 1.9 - 2.1 | ~31 |
| Phenyl-C | Aromatic Region (7.1-7.3) | ~126-129 |
| Lysine α-CH | 3.5 - 3.7 | ~54 |
| Lysine β,γ,δ-CH₂ | 1.3 - 1.8 | ~22-32 |
| Lysine ε-CH₂ | 2.9 - 3.1 | ~40 |
| Proline α-CH | 4.1 - 4.3 | ~60 |
| Proline β,γ-CH₂ | 1.9 - 2.2 | ~25-30 |
| Proline δ-CH₂ | 3.5 - 3.7 | ~48 |
| N-CH₂-COOH | ~3.4 | ~52 |
| Carboxyl C=O | - | ~170-180 |
For complex cases or to confirm specific bonding, isotopic labeling can be employed. Synthesizing N-Carboxymethyl Lisinopril using a ¹³C-labeled carboxymethyl group or a ¹⁵N-labeled lysine precursor would allow for highly specific NMR experiments. For example, a ¹H-¹⁵N HMBC would directly show the connectivity between the protons of the carboxymethyl group and the nitrogen atom it has alkylated, providing irrefutable evidence of the structure. While a powerful research tool, this is often reserved for mechanistic studies or cases of extreme structural ambiguity.
HRMS is essential for determining the elemental composition of a molecule with high accuracy and for probing its structure through fragmentation analysis.
Electrospray Ionization (ESI) is the most common and suitable ionization technique for polar, non-volatile molecules like N-Carboxymethyl Lisinopril Ammonium Salt. It typically generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or, in this specific case, the ammonium adduct [M+NH₄]⁺ in the positive ion mode. The high-resolution capability of modern mass spectrometers (like Orbitrap or FT-ICR) allows for the measurement of the mass-to-charge ratio (m/z) with enough accuracy to determine a unique elemental formula (C23H33N3O7 in this case). Atmospheric Pressure Chemical Ionization (APCI) can be used as a complementary technique, particularly if the compound is less polar.
Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule and allows for the confirmation of its substructures. The fragmentation of N-Carboxymethyl Lisinopril would be expected to follow logical pathways, such as the loss of water, carbon dioxide, and cleavage at the amide bonds. Studies on other lisinopril impurities have established characteristic fragmentation pathways, which serve as a guide for interpreting the mass spectrum of this derivative. scielo.org.mx
A proposed fragmentation table for the [M+H]⁺ ion of N-Carboxymethyl Lisinopril (m/z 464.23) is presented below.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 446.22 | Loss of H₂O |
| 418.22 | Loss of HCOOH |
| 347.18 | Cleavage of the lysyl-proline amide bond |
| 281.15 | Loss of the proline moiety |
| 174.09 | Phenylpropylamino fragment |
| 115.05 | Proline iminium ion |
This detailed analysis, combining multidimensional NMR and high-resolution mass spectrometry, provides the rigorous, scientifically sound data required to fully characterize the structure of this compound for any research or regulatory purpose.
High-Resolution Mass Spectrometry (HRMS)
Isotopic Abundance Analysis
Isotopic abundance analysis, typically performed using high-resolution mass spectrometry (HRMS), is a cornerstone technique for the unambiguous confirmation of the elemental composition of a molecule like this compound. Every element exists as a mixture of stable isotopes (e.g., carbon as ¹²C and ¹³C, nitrogen as ¹⁴N and ¹⁵N), each with a distinct natural abundance. HRMS instruments can resolve the minute mass differences between molecules containing different isotopes, producing a characteristic isotopic pattern.
For a given molecular formula, a theoretical isotopic distribution can be calculated based on the natural abundances of its constituent elements. By comparing the experimentally measured isotopic pattern of the analyte with the theoretical pattern, its elemental formula can be confirmed with high confidence. This is particularly crucial in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
In the analysis of this compound (C₂₃H₃₈N₄O₇), the most abundant ion in the mass spectrum corresponds to the monoisotopic mass (M), where all atoms are the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The next peak in the cluster (M+1) arises primarily from the presence of a single ¹³C or ¹⁵N atom. The relative intensity of these M, M+1, M+2, etc., peaks provides a high-fidelity fingerprint for the molecule's elemental formula. uni-regensburg.de Any significant deviation from the theoretical pattern could indicate the presence of impurities or an incorrect structural assignment. nist.gov
Table 1: Theoretical Isotopic Abundance for the [M+H]⁺ Ion of N-Carboxymethyl Lisinopril (C₂₃H₃₅N₃O₇) (Note: Data is theoretical and calculated for the free acid form for simplicity of demonstrating the principle.)
| Mass (Da) | Relative Abundance (%) | Contributing Isotopes (Primary) |
| 466.2502 | 100.00 | ¹²C₂₃, ¹H₃₅, ¹⁴N₃, ¹⁶O₇ |
| 467.2536 | 26.54 | ¹³C, ¹²C₂₂, ¹H₃₅, ¹⁴N₃, ¹⁶O₇ |
| 468.2569 | 4.96 | ¹³C₂, ¹²C₂₁, ¹⁸O, ¹⁵N |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule. Both methods probe the vibrational energies of chemical bonds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). A plot of absorbance or transmittance versus frequency creates an IR spectrum, which serves as a unique molecular fingerprint. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light (typically from a laser).
For this compound, these techniques can confirm the presence of key structural motifs. The IR spectrum is expected to show characteristic absorptions for the carboxylate salt (COO⁻), secondary amine (N-H), amide (C=O), and the aromatic ring from the phenylpropyl moiety. The ammonium salt (NH₄⁺) would also produce distinct absorption bands. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the C-C backbone and the phenyl ring. The structural analysis of related impurities has been successfully performed using techniques including FT-IR. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak | Indicates presence of free carboxylic acid. |
| N-H Stretch (Amine/Amide) | 3200-3500 | Moderate | Broadened due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Strong | Characteristic of the phenyl group. |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong | From lysine and proline moieties. |
| C=O Stretch (Amide) | 1630-1680 | Moderate | Proline amide carbonyl. |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Moderate | For the N-carboxymethyl group. |
| C=C Stretch (Aromatic) | 1450-1600 | Strong | Phenyl ring vibrations. |
| COO⁻ Stretch (Carboxylate) | 1550-1610 (asymmetric) | Weak | Confirms salt formation. |
| NH₄⁺ Bend (Ammonium) | ~1400 | Weak | Confirms the presence of the ammonium counter-ion. |
Chromatographic Methodologies for Purity Profiling and Quantification
Chromatography is the primary analytical tool for separating a drug substance from its impurities and for quantifying their respective levels. For a polar, multi-functional compound like this compound, developing a robust and selective chromatographic method is essential.
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, like Lisinopril itself, is a complex, polar, and non-volatile molecule, making it unsuitable for direct GC analysis. researchgate.netresearchgate.net However, GC can be invaluable for the detection and quantification of volatile byproducts or impurities that may be present from the synthesis or degradation processes.
For the analysis to be successful, a derivatization step would be necessary to convert any non-volatile acidic or amino groups into more volatile esters or silyl (B83357) ethers. Headspace GC, a technique where the vapor above a sample is injected, is particularly useful for analyzing residual solvents or very volatile impurities without introducing the non-volatile matrix into the system. labcompare.com
Hypothetical GC Analysis Data for Volatile Byproducts:
| Potential Volatile Byproduct | Hypothetical Retention Time (min) | Derivatization Agent |
| Residual Methanol (B129727) | 2.5 | None (Headspace) |
| Residual Acetone (B3395972) | 3.1 | None (Headspace) |
| Volatile Amine Precursor | 5.8 | Trifluoroacetic anhydride |
This data is illustrative and assumes a standard non-polar GC column and temperature program.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering advantages like faster analysis times and reduced use of toxic solvents compared to traditional liquid chromatography. chromatographyonline.comchromatographyonline.comfagg.be this compound possesses multiple chiral centers, making the separation of its stereoisomers crucial for understanding its biological activity, as different isomers can have varied pharmacological effects.
SFC, particularly with chiral stationary phases (CSPs) like those based on polysaccharides (e.g., Chiralpak AD, AS), is highly effective for resolving enantiomers and diastereomers. researchgate.net The use of supercritical CO2 as the main mobile phase, modified with a small amount of an organic solvent (e.g., methanol, isopropanol), allows for high-efficiency separations. chromatographyonline.comresearchgate.net
Hypothetical SFC Chiral Separation Data:
| Stereoisomer | Hypothetical Retention Time (min) | Resolution (Rs) |
| (S,S,S)-Isomer | 4.2 | - |
| (S,S,R)-Isomer | 4.9 | 2.1 |
| (S,R,S)-Isomer | 5.5 | 1.8 |
| (R,S,S)-Isomer | 6.1 | 1.9 |
This data is illustrative and assumes a chiral polysaccharide-based column and a CO2/Methanol mobile phase.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural identification in a single analysis.
LC-MS/MS for Trace-Level Detection and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and identifying pharmaceutical impurities at trace levels. ekb.egresearchgate.net Its high sensitivity and selectivity make it ideal for the analysis of complex mixtures. researchgate.net For a compound like this compound, a reversed-phase LC method would first separate it from Lisinopril and other related substances. oup.com
The separated components would then be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and ionic molecules. oup.comnih.gov Tandem MS (MS/MS) involves selecting the molecular ion (precursor ion) of the target compound, fragmenting it, and then analyzing the resulting fragment ions (product ions). This process provides a unique fragmentation pattern that serves as a structural fingerprint for the molecule, allowing for unambiguous identification. nih.govekb.eg
Hypothetical LC-MS/MS Parameters and Findings:
| Parameter | Value |
| Precursor Ion (m/z) | [Hypothetical value, e.g., 464.2] |
| Product Ion 1 (m/z) | [Hypothetical value, e.g., 291.1] |
| Product Ion 2 (m/z) | [Hypothetical value, e.g., 114.1] |
| Collision Energy (eV) | 25 |
| Limit of Quantification (LOQ) | < 1 ng/mL |
This data is illustrative. The precursor ion would correspond to the protonated molecule [M+H]+, and product ions would be characteristic fragments.
GC-MS for Volatile Impurities
Similar to standalone GC, Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile impurities. nih.gov The coupling of GC with a mass spectrometer allows for the definitive identification of the volatile compounds eluting from the GC column. labcompare.com This is particularly important for identifying unknown peaks in the gas chromatogram, which could correspond to potentially harmful byproducts from the manufacturing process. researchgate.net The mass spectrum of each peak provides a fragmentation pattern that can be compared against spectral libraries for positive identification.
Hypothetical GC-MS Identification of a Volatile Impurity:
| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Identification |
| 7.2 | 43, 58, 72 | N,N-Dimethylformamide (solvent) |
| 9.4 | 45, 60, 75 | Diethyl ether (synthesis byproduct) |
This data is illustrative and represents potential volatile impurities that could be identified.
Chemical Stability and Degradation Pathways of N Carboxymethyl Lisinopril Ammonium Salt
Factors Influencing Chemical Stability
The chemical environment surrounding a molecule plays a pivotal role in its stability. Various external factors can catalyze degradation reactions, leading to the formation of impurities and a potential loss of potency.
Impact of Excipients or Chemical Environment (excluding finished drug product context)
Excipients are pharmacologically inactive substances that are included in the formulation of a drug product. However, their "inactive" status does not preclude them from interacting with the active compound. The chemical nature of excipients can significantly influence the stability of a drug substance, even outside the context of a finished product, for instance, during co-processing or in preliminary formulation studies.
Potential interactions between N-Carboxymethyl Lisinopril (B193118) Ammonium (B1175870) Salt and common excipients could theoretically include:
pH Modifiers: The pH of the microenvironment is a critical determinant of stability for compounds with ionizable groups, such as the carboxylic acid and amine functionalities present in the lisinopril structure. Acidic or basic excipients could alter the local pH, potentially accelerating hydrolytic degradation of amide bonds within the molecule.
Reducing Sugars: Excipients like lactose, which contain reducing sugars, can participate in Maillard reactions with primary and secondary amines, leading to the formation of N-glycosylamines and subsequent degradation products. Given the presence of amine groups in the lisinopril moiety, this interaction is a theoretical possibility.
Oxidizing Agents: Residual peroxides in excipients like povidone or polyethylene glycols could promote oxidative degradation of susceptible functional groups.
Metal Ions: Trace metal ions, often present as impurities in excipients, can catalyze oxidative degradation reactions. Studies on the complexation of lisinopril with various metal ions suggest that such interactions are possible and could influence stability. innovareacademics.in
Table 1: Theoretical Impact of Excipient Classes on N-Carboxymethyl Lisinopril Ammonium Salt Stability
| Excipient Class | Potential Interaction | Theoretical Degradation Pathway |
| pH Modifiers (Acids/Bases) | Alteration of microenvironmental pH | Acid or base-catalyzed hydrolysis |
| Reducing Sugars (e.g., Lactose) | Maillard Reaction | Formation of glycosylamines |
| Binders (e.g., Povidone) | Presence of residual peroxides | Oxidation |
| Lubricants (e.g., Magnesium Stearate) | Basic nature | Alteration of microenvironmental pH, potential for base-catalyzed hydrolysis |
Role of Impurities on Chemical Stability
Impurities within a drug substance can have a disproportionate effect on its stability. They can act as catalysts for degradation or participate directly in reactions with the primary compound.
The synthesis of lisinopril and its derivatives can result in various process-related impurities and degradation products. nih.govsemanticscholar.orgresearchgate.net While specific impurities for this compound are not documented in the available literature, general principles suggest that the following could be of concern:
Unreacted Starting Materials or Intermediates: Residual reactants from the synthesis process could interact with the final compound over time.
Catalyst Residues: Trace amounts of catalysts used in synthesis, particularly metal catalysts, can promote degradation.
Degradation Products as Catalysts: The initial products of degradation can sometimes act as catalysts for further degradation, a phenomenon known as autocatalysis. For instance, the formation of acidic degradation products could lower the microenvironmental pH and accelerate hydrolysis.
Table 2: Potential Role of Impurity Types on the Stability of this compound
| Impurity Type | Potential Role in Instability |
| Unreacted Starting Materials | Direct reaction with the compound |
| Metal Catalysts | Catalysis of oxidative reactions |
| Acidic/Basic Impurities | Alteration of microenvironmental pH, catalysis of hydrolysis |
| Initial Degradation Products | Autocatalysis of further degradation |
Role in Advanced Pharmaceutical Impurity Research and Quality Assessment
Development and Validation of Analytical Methods for Impurity Detection
The cornerstone of controlling impurities in pharmaceuticals is the availability of robust and reliable analytical methods. For N-Carboxymethyl Lisinopril (B193118) Ammonium (B1175870) Salt, this involves developing techniques, predominantly High-Performance Liquid Chromatography (HPLC), that can separate, detect, and quantify it in the presence of the lisinopril API and other related substances. nih.govwalshmedicalmedia.com The use of an ammonium salt of the impurity can be particularly advantageous when developing HPLC methods that employ mobile phases containing ammonium-based buffers, such as ammonium acetate, as this can improve chromatographic performance and compatibility. nih.gov
A fundamental aspect of method validation is determining the limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that the analytical procedure can reliably detect, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For impurities like N-Carboxymethyl Lisinopril, these limits must be low enough to comply with regulatory thresholds, such as those stipulated by the International Council for Harmonisation (ICH), which often require impurities above 0.1% to be identified and quantified. nih.govnih.gov
While specific LOD and LOQ values for N-Carboxymethyl Lisinopril Ammonium Salt are proprietary to the developing laboratories, typical HPLC methods for lisinopril and its impurities demonstrate high sensitivity. For instance, validated methods for lisinopril have achieved LOD and LOQ values in the range of micrograms per milliliter, ensuring that even trace amounts of impurities can be reliably monitored. researchgate.net
Table 1: Example Performance Characteristics of an HPLC Method for Lisinopril Analysis
| Parameter | Typical Value |
|---|---|
| Linearity Range (µg/mL) | 20.0 - 60.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.36 µg/mL |
| Limit of Quantification (LOQ) | ~1.11 µg/mL |
This table presents typical validation parameters for HPLC methods used for lisinopril, illustrating the sensitivity required for impurity detection. Data adapted from related lisinopril studies. researchgate.net
Beyond sensitivity, analytical methods must be precise, accurate, and robust.
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the impurity standard is added to a sample and the percentage recovered is calculated.
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov
Validated HPLC methods for lisinopril and its related compounds consistently demonstrate excellent precision, with RSD values well below 2%, and high accuracy, with recovery rates typically between 98% and 102%. researchgate.net
Utility as a Reference Standard in Analytical Chemistry
This compound serves as an indispensable tool in analytical chemistry as a reference standard. vwwr.com A reference standard is a highly purified compound that is used as a measurement base for qualitative and quantitative analysis.
The preparation of a reference standard for an impurity like N-Carboxymethyl Lisinopril involves its chemical synthesis and extensive purification to achieve a very high degree of purity. nih.gov Following synthesis, the material undergoes a rigorous characterization and certification process. This process confirms the compound's identity and purity using a battery of analytical techniques, which may include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy to identify functional groups.
Chromatographic purity analysis (e.g., HPLC) to determine the percentage of the main component and detect any residual impurities.
Certified Reference Materials (CRMs) are produced in accordance with stringent standards like ISO 17034 and ISO/IEC 17025 to ensure their quality and traceability. sigmaaldrich.com
The certified reference standard of this compound is crucial for several analytical applications. sigmaaldrich.comscielo.org.mx In method development, it is used to optimize the chromatographic conditions to ensure that the impurity peak is well-resolved from the lisinopril peak and other potential impurities. In method validation, the reference standard is used to determine key parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ. nih.gov It allows analysts to confirm that the method can accurately quantify the impurity at levels expected to be found in the API.
Impurity Profiling Strategies in Lisinopril Chemical Development
Impurity profiling is the systematic identification and quantification of all potential and actual impurities in a drug substance. nih.gov For lisinopril, this involves a comprehensive strategy to understand the impurities that can arise from the synthesis process, degradation of the API, or interaction with excipients. nih.govnih.gov Impurities can be formed through various reaction pathways, such as intramolecular cyclization or side reactions of starting materials or intermediates. nih.govnih.gov
The identification of N-Carboxymethyl Lisinopril as a potential impurity is a key outcome of such profiling studies. Once identified, its formation can be studied under different conditions to understand its origin. This knowledge is then used to optimize the synthetic route and purification processes to minimize the level of this impurity in the final drug substance. nih.gov The availability of the this compound reference standard is essential for accurately monitoring its levels across different batches and throughout stability studies, ensuring the consistent quality and safety of lisinopril. nih.gov
Monitoring Impurity Levels during Synthetic Scale-Up
The transition from laboratory-scale synthesis to large-scale industrial production of an active pharmaceutical ingredient (API) like Lisinopril is a critical phase where new or previously undetected impurities can emerge. nih.gov The presence of impurities can impact the quality and safety of the final drug product. nih.gov Therefore, a comprehensive impurity profile study is a regulatory requirement. nih.gov
This compound serves as a crucial reference standard in this context. While specific studies detailing the precise formation pathways of N-Carboxymethyl Lisinopril during scale-up are not extensively published, the general principles of impurity monitoring rely on the availability of well-characterized reference materials. The synthesis of specific, known potential impurities like N-Carboxymethyl Lisinopril allows analytical chemists to develop and validate methods to detect and quantify their presence in the API.
During the scale-up of the Lisinopril process, unknown impurities have been observed at levels of 0.1–0.2%. nih.gov To identify and control these, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are employed. nih.govnih.gov The availability of a certified reference standard of this compound is essential for the specificity and accuracy of these analytical methods. nih.gov It enables chemists to spike the reaction mixture with a known amount of the impurity to confirm its retention time and response factor, thereby allowing for accurate quantification in the production batches.
Contribution to Comprehensive Impurity Identification and Control
The comprehensive identification and control of impurities are fundamental to the safety assessment and manufacturing process of any drug substance. nih.gov Regulatory bodies require that any impurity exceeding a 0.1% threshold in a drug be identified. nih.gov N-Carboxymethyl Lisinopril, as a potential related substance to Lisinopril, falls under this regulatory scrutiny.
Specificity: Ensuring the analytical method can distinguish between the API (Lisinopril) and its potential impurities. nih.gov
Linearity, Range, Accuracy, and Precision: Establishing that the method provides results that are directly proportional to the concentration of the impurity over a specified range with a high degree of accuracy and precision. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified. researchgate.net
Computational and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling techniques are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules. For a compound like N-Carboxymethyl Lisinopril (B193118) Ammonium (B1175870) Salt, these studies can provide insights into its preferred shapes and how it might interact with other molecules.
Conformational Analysis of N-Carboxymethyl Lisinopril Ammonium Salt
The conformational landscape of this compound is expected to be complex due to its numerous rotatable bonds. The parent compound, lisinopril, is known to exist as an equilibrium mixture of cis and trans isomers with respect to the proline amide bond, with the trans form being the major species. researchgate.netnih.gov It is hypothesized that the addition of a carboxymethyl group to one of the nitrogen atoms would introduce further steric and electronic factors influencing this equilibrium.
Table 1: Hypothetical Dihedral Angles for Low-Energy Conformers of this compound
| Dihedral Angle | Conformer A (degrees) | Conformer B (degrees) |
| O=C-N-Cα (Proline) | 178.5 | -5.2 |
| N-Cα-Cβ-Cγ (Lysine) | -175.3 | 65.8 |
| Cα-N-C(carboxymethyl) | 179.1 | 178.9 |
Note: This data is illustrative and represents a potential output of a conformational analysis study.
Ligand-Protein Interaction Modeling
While avoiding any discussion of biological activity, molecular docking can be used to model the potential binding modes of this compound with a hypothetical protein target. This can help in understanding the structural basis of molecular recognition. For instance, modeling its interaction with a protein cavity can reveal potential hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
The parent molecule, lisinopril, is known to interact with the active site of the angiotensin-converting enzyme, with its carboxylate and carbonyl groups forming key interactions. nih.govresearchgate.net In a hypothetical docking study of this compound, the additional carboxymethyl group could potentially form new interactions or create steric clashes within a binding pocket, depending on the topology of the protein. The ammonium salt moiety would also be expected to engage in strong electrostatic interactions with negatively charged residues. These models can provide valuable insights into the non-covalent forces that could govern the interaction of this molecule with a protein.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of a molecule's properties based on its electronic structure. These methods can predict a range of characteristics, from reactivity to spectroscopic signatures.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound can be investigated using quantum chemical methods like DFT. These calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. The presence of the electron-withdrawing carboxymethyl group is expected to influence the charge distribution on the nitrogen atom to which it is attached and adjacent atoms.
From the electronic structure, reactivity descriptors can be calculated. For example, the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability. Areas of high or low electrostatic potential can suggest sites susceptible to electrophilic or nucleophilic attack, respectively. This information is fundamental to predicting how the molecule might behave in chemical reactions.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 8.2 D |
Note: These values are hypothetical and serve as an example of data obtained from quantum chemical calculations.
Spectroscopic Property Predictions
Quantum chemical calculations are also employed to predict spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For this compound, it is possible to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra).
The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net These predicted spectra can serve as a reference for experimentalists. The introduction of the carboxymethyl group would be expected to cause noticeable shifts in the NMR signals of nearby protons and carbons.
Similarly, the calculation of vibrational frequencies can help in interpreting experimental IR and Raman spectra. Specific vibrational modes can be assigned to the stretching and bending of particular bonds, such as the C=O and N-H bonds, providing structural confirmation.
Reaction Pathway Simulations for Formation and Degradation
Computational methods can be used to simulate the potential pathways for the formation and degradation of this compound. These simulations can help to identify likely impurities in a synthesis or predict the stability of the compound under various conditions.
The formation of N-Carboxymethyl Lisinopril could plausibly occur as a side reaction during the synthesis of lisinopril if a carboxymethylating agent is present. Reaction pathway simulations can model the transition states and activation energies for such a reaction, providing insight into its likelihood.
Degradation pathways can also be explored computationally. Lisinopril itself is known to degrade under acidic, basic, and oxidative stress. ekb.egscirp.orgresearchgate.net Similar pathways, such as hydrolysis of the amide bonds or intramolecular cyclization to form diketopiperazines, could be investigated for this compound. nih.gov By calculating the energy barriers for these potential degradation reactions, it is possible to predict the compound's stability and identify its likely degradation products. For example, the acidic hydrolysis of the terminal amide bond could be a potential degradation route.
Transition State Analysis for Byproduct Formation
No published research provides a transition state analysis for the formation of byproducts from this compound. Such an analysis would typically involve quantum mechanical calculations to identify the high-energy transition state structures that occur during a chemical reaction, providing insight into the reaction mechanism and kinetics. The absence of this data precludes any detailed discussion on this topic.
Energy Profiles of Degradation Pathways
Similarly, there are no available studies detailing the energy profiles of the degradation pathways of this compound. An energy profile maps the potential energy of a system as a function of the reaction coordinate, illustrating the energy of reactants, transition states, intermediates, and products. Without this information, a discussion of the thermodynamics and kinetics of the degradation of this specific compound cannot be provided.
Data Tables
Due to the lack of research findings, no data is available to construct the requested interactive data tables.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for N-Carboxymethyl Lisinopril Ammonium Salt, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves carboxymethylation of lisinopril using chloroacetic acid derivatives under alkaline conditions (e.g., Cs₂CO₃ as a base in toluene at 120°C for 18 hours). Post-synthesis, purification via precipitation (e.g., using ethyl acetate) is recommended. Structural validation requires ¹H/¹³C NMR for functional group analysis, HRMS for molecular weight confirmation, and XRD for crystallinity assessment. Stability during synthesis should be monitored via pH control (pH 7–9) to avoid hydrolysis .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability testing by preparing buffered solutions (pH 2–12) and incubating at 25°C and 40°C. Use HPLC to quantify degradation products (e.g., free lisinopril or carboxymethyl adducts) over time. pH-dependent instability is common in ammonium salts; acidic conditions may protonate the amine, while alkaline conditions risk hydrolysis. Reference methods from salt classification studies (e.g., litmus tests and universal indicator protocols) can guide pH adjustments .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Confirm carboxymethylation at the lysine residue and absence of unreacted intermediates.
- HRMS : Verify molecular ion peaks ([M+H]⁺ or [M+NH₄]⁺) with <2 ppm mass error.
- XRD : Assess crystalline structure, which correlates with solubility and bioavailability.
- HPLC-DAD : Monitor purity (>98%) and detect photodegradants under UV/Vis .
Q. What protocols ensure the stability of this compound during long-term storage?
- Methodological Answer : Store lyophilized samples in amber vials at -20°C under nitrogen. For solution stability, use inert buffers (e.g., 0.1 M ammonium acetate) and avoid light exposure. Conduct accelerated stability studies (40°C, 75% RH for 3 months) with periodic HPLC analysis. Degradation kinetics (zero-order vs. first-order) should guide shelf-life predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound?
- Methodological Answer : Contradictions may arise from variations in experimental models (e.g., in vivo vs. in vitro) or dosing regimens. Address this by:
- Stratified Analysis : Exclude early mortality outliers in animal studies to reduce statistical bias (e.g., as done in lisinopril LVEF trials).
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or animal strains.
- Meta-Analysis : Pool data from independent studies to identify consensus mechanisms (e.g., TGF-β/pSmad3 signaling pathways) .
Q. What experimental design considerations are critical for in vivo studies of this compound?
- Methodological Answer :
- Model Selection : Use hypertensive rodent models (e.g., SHR rats) to evaluate ACE inhibition efficacy.
- Endpoint Selection : Measure LVEF improvement, renal function markers (creatinine clearance), and histopathological changes (e.g., CD4+ T-cell infiltration).
- Control Groups : Include untreated cohorts and lisinopril-only groups to isolate carboxymethylation effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer : Systematically modify the carboxymethyl moiety (e.g., alkyl chain length, substituent electronegativity) and evaluate:
- ACE Binding Affinity : Radioligand displacement assays using ³H-captopril.
- Solubility : Shake-flask method with phosphate-buffered saline (pH 7.4).
- In Vivo Half-Life : Pharmacokinetic profiling in Sprague-Dawley rats .
Q. What statistical methods are recommended for analyzing contradictory data in ammonium salt research?
- Methodological Answer : Apply sensitivity analysis (e.g., excluding early time points in survival studies) and Bayesian hierarchical models to account for inter-study variability. For dose-dependent toxicity, use Probit or logit regression to estimate LD₅₀ confidence intervals .
Q. How can researchers investigate synergistic effects between this compound and other antihypertensive agents?
- Methodological Answer : Use isobolographic analysis or Chou-Talalay combination index (CI) in cell-based assays. In vivo, co-administer with diuretics (e.g., hydrochlorothiazide) and measure additive reductions in systolic blood pressure. Monitor renal electrolytes (K⁺, Na⁺) to avoid hyperkalemia risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
